molecular formula C21H29F3N2OS B2542570 N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide CAS No. 2034287-83-5

N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide

Cat. No.: B2542570
CAS No.: 2034287-83-5
M. Wt: 414.53
InChI Key: UZGNNVUBTUGUAS-UHFFFAOYSA-N
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Description

N-{[1-(Thian-4-yl)piperidin-4-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring, a thianyl group, and a trifluoromethyl-substituted phenyl group, making it a versatile molecule for research and industrial purposes.

Scientific Research Applications

N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of novel materials and catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide typically involves multiple steps, starting with the preparation of the piperidine and thianyl intermediates. The key steps include:

    Formation of Piperidine Intermediate: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of Thianyl Group: The thianyl group is introduced via a nucleophilic substitution reaction, where a suitable thianyl halide reacts with the piperidine intermediate.

    Coupling with Trifluoromethylphenyl Group: The final step involves coupling the piperidine-thianyl intermediate with a trifluoromethyl-substituted phenyl group using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The thianyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen Bromide: Another quaternary ammonium compound used as a disinfectant.

Uniqueness

N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide stands out due to its unique combination of structural features, including the thianyl and trifluoromethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for specialized applications in various fields.

Properties

IUPAC Name

N-[[1-(thian-4-yl)piperidin-4-yl]methyl]-3-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29F3N2OS/c22-21(23,24)18-4-1-16(2-5-18)3-6-20(27)25-15-17-7-11-26(12-8-17)19-9-13-28-14-10-19/h1-2,4-5,17,19H,3,6-15H2,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZGNNVUBTUGUAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CCC2=CC=C(C=C2)C(F)(F)F)C3CCSCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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